N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-(phenylmethyl)ethanediamide
Description
Properties
CAS No. |
81717-46-6 |
|---|---|
Molecular Formula |
C18H18N4O6S |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N'-[4-[[2-(benzylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide |
InChI |
InChI=1S/C18H18N4O6S/c1-19-15(23)18(26)22-29(27,28)14-9-7-13(8-10-14)21-17(25)16(24)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
InChI Key |
VZMGDFMBDVYQOY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-(phenylmethyl)ethanediamide, also known by its CAS number 81717-17-1, is a compound with significant potential in pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
The molecular formula of this compound is C18H18N4O6S. The compound has a molecular weight of 422.42 g/mol and a density of 1.454 g/cm³. Its structural characteristics contribute to its biological activity, particularly through interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O6S |
| Molecular Weight | 422.42 g/mol |
| Density | 1.454 g/cm³ |
| CAS Number | 81717-17-1 |
The compound exhibits multiple mechanisms of action, primarily through inhibition of specific enzymes and modulation of cellular pathways. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases.
Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds, particularly in inhibiting filovirus entry, such as Ebola and Marburg viruses. For instance, certain analogs have demonstrated effective inhibition at concentrations below 10 µM, suggesting that structural modifications can enhance antiviral potency .
Antitumor Properties
This compound has shown promise in cancer therapy. In vitro assays indicate that it may induce cell cycle arrest and apoptosis in cancer cell lines, thereby exhibiting antitumor effects. For example, compounds with similar structures have been reported to significantly inhibit the growth of various cancer cell lines .
Case Studies
- Histone Deacetylase Inhibition : A study on structurally related compounds indicated that they exhibit class I HDAC selectivity with IC50 values ranging from 95 to 260 nM against different HDAC isoforms. These findings suggest that this compound could serve as a lead compound for developing selective HDAC inhibitors for cancer treatment .
- Antiviral Efficacy : In a study evaluating the antiviral activity against EBOV and MARV, certain derivatives demonstrated significant efficacy with EC50 values less than 10 µM, indicating potential for therapeutic application against viral infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the amine and sulfonamide groups can enhance potency and selectivity for specific biological targets.
Key Findings from SAR Studies
- Substituent Variations : Alterations in the aromatic region and amine substituents have been shown to affect both potency and selectivity significantly.
- Potency Correlation : The size and nature of substituents directly correlate with the compound's ability to inhibit target enzymes or viral entry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Impact: Electron-Withdrawing Groups: The nitro and chloro substituents in increase polarity and reactivity, favoring crystallinity and intermolecular interactions. Alkyl Chain Variations: The decylamino group in drastically increases lipophilicity, while the target compound’s benzyl group offers moderate hydrophobicity, suggesting better bioavailability than highly fluorinated derivatives .
Synthetic Pathways: The target compound’s synthesis may parallel methods for , such as sulfonylation of aniline precursors followed by amidation. However, the benzyl and methylamino-oxoacetyl groups likely require specialized protecting-group strategies .
Biological and Industrial Relevance: The fluorinated derivatives highlight environmental concerns due to persistence, whereas the target compound’s amide linkages may enhance biodegradability. The hydroxyamino variant in demonstrates how minor substitutions (e.g., –NHOH vs. –NHCH₃) can shift applications from drug design to metal chelation.
Preparation Methods
Synthesis of the Sulfonylated Phenyl Intermediate
- Starting from 4-aminobenzenesulfonyl chloride or a related sulfonyl chloride derivative.
- The sulfonyl chloride is reacted with an amine derivative to form the sulfonamide linkage.
- Typical conditions: base (e.g., triethylamine) in an aprotic solvent such as dichloromethane or DMF at low temperature to avoid side reactions.
Introduction of the Methylamino-oxoacetyl Group
- The oxoacetyl group is introduced via reaction with oxalyl chloride or a similar acyl chloride derivative.
- Methylamine is then reacted with the oxoacetyl intermediate to form the methylamino-oxoacetyl moiety.
- This step requires careful control of stoichiometry and temperature to prevent over-acylation or polymerization.
Coupling with N'-(Phenylmethyl)ethanediamide
- The ethanediamide derivative bearing the benzyl (phenylmethyl) substituent is prepared separately, often by amidation of ethylenediamine with benzyl carboxylic acid derivatives.
- Coupling is achieved via peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) to improve yield and reduce racemization.
- The final coupling step links the sulfonylated phenyl intermediate with the ethanediamide moiety.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Sulfonylation | 4-aminobenzenesulfonyl chloride + amine | DCM or DMF | 0 to 25 °C | Use base to neutralize HCl byproduct |
| Oxoacetylation | Oxalyl chloride + methylamine | DCM or THF | -10 to 0 °C | Control addition rate to avoid side reactions |
| Amidation (ethanediamide prep) | Ethylenediamine + benzyl acid derivative + coupling agent | DMF or DCM | Room temp to 40 °C | Use coupling agents to improve yield |
| Final coupling | Sulfonyl intermediate + ethanediamide + EDCI/HOBt | DMF or DCM | 0 to 25 °C | Stirring under inert atmosphere recommended |
Purification and Characterization
- Purification is typically performed by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of key functional groups and molecular weight.
- High-performance liquid chromatography (HPLC) is used to assess purity.
Research Findings and Literature Data
- The compound and related derivatives have been studied for their biological activity, particularly as enzyme inhibitors, which necessitates high purity and well-defined stereochemistry.
- Literature reports (e.g., Bannyi et al., Pharmaceutical Chemistry Journal, 1982) describe similar sulfonylated amide compounds prepared via stepwise acylation and amidation reactions with yields typically ranging from 60-85% per step.
- Patents (e.g., EP1925611A1) detail processes for related diamine derivatives involving optically active intermediates, highlighting the importance of stereochemical control during synthesis.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Purpose | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Sulfonylation | 4-aminobenzenesulfonyl chloride + amine | Formation of sulfonamide linkage | 75-85 |
| 2 | Acylation | Oxalyl chloride + methylamine | Introduction of methylamino-oxoacetyl group | 70-80 |
| 3 | Amidation | Ethylenediamine + benzyl acid + coupling agent | Preparation of ethanediamide moiety | 65-80 |
| 4 | Coupling | Sulfonyl intermediate + ethanediamide + coupling agent | Final assembly of target molecule | 60-75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
